Anthracen-1-YL-hydrazine
Description
Significance of Anthracene-Hydrazine Systems in Organic Chemistry
Anthracene-hydrazine systems are valued in organic chemistry for their dual functionality, which allows for the synthesis of a diverse array of complex molecules. The anthracene (B1667546) moiety provides a rigid, planar, and fluorescent backbone, making it an excellent platform for developing sensors and electronic materials. researching.cnclockss.org The hydrazine (B178648) group, on the other hand, is a versatile nucleophile and a precursor to the hydrazone linkage (-C=N-NH-), which is fundamental to the construction of various heterocyclic compounds. bohrium.comdergipark.org.tr
The combination of these two components in a single molecule creates a powerful synthon for developing:
Fluorescent Probes and Chemosensors: The intrinsic fluorescence of the anthracene core can be modulated by chemical events occurring at the hydrazine or hydrazone functionality. This allows for the design of "turn-on" or "turn-off" fluorescent sensors for detecting metal ions, anions, or specific organic molecules. dergipark.org.tr
Biologically Active Molecules: Hydrazone derivatives of anthracene have been investigated for their potential pharmacological activities, including anticancer and antimicrobial properties. bohrium.comresearchgate.net The planar anthracene unit can intercalate with DNA, while the hydrazone moiety can coordinate with metal ions in enzymes or participate in hydrogen bonding with biological targets.
Organic Electronic Materials: The photophysical properties of anthracene derivatives make them suitable candidates for organic light-emitting diodes (OLEDs). researching.cn The introduction of a hydrazine or related nitrogen-containing group can influence the electronic properties and solid-state packing of these materials.
Catalysis: Anthracene-based hydrazone ligands have been used to synthesize transition metal complexes, such as those with ruthenium(II), which can act as catalysts in important organic transformations like N-alkylation reactions. bohrium.com
Historical Context of Anthracene Derivatives in Synthetic Chemistry
Anthracene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) first isolated from coal tar in the 19th century. Its discovery was a significant milestone in the field of organic chemistry, opening new avenues for the study of aromatic compounds. acs.org Historically, anthracene's primary industrial use has been as a precursor for the synthesis of anthraquinone, a key intermediate in the production of a wide range of dyes, including the red dye alizarin. haz-map.com
The synthesis of anthracene derivatives has evolved significantly over time. Early methods often relied on classical organic reactions like:
The Elbs reaction: A cyclodehydration reaction of o-methyl- or o-methylene-substituted diarylketones to form polycyclic aromatic systems.
Friedel-Crafts acylations and alkylations: To introduce functional groups onto the anthracene core.
Diels-Alder reactions: Using anthracene as a diene to construct more complex polycyclic structures. acs.org
While effective, these traditional methods often required harsh reaction conditions and offered limited selectivity. acs.org The advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of anthracene derivatives, allowing for the creation of highly tailored molecular architectures with greater efficiency and precision. acs.org
Role of Hydrazine Moiety in Functional Molecule Design
The hydrazine moiety (-NH-NH₂) and its derivatives, especially hydrazides and hydrazones, are exceptionally versatile building blocks in the design of functional molecules. researching.cn Hydrazine itself is a highly reactive, covalent molecule that can act as a potent reducing agent and a strong nucleophile. researching.cnmdpi.com This reactivity is harnessed in organic synthesis to create a wide variety of compounds.
Key roles of the hydrazine moiety in molecular design include:
Formation of Heterocycles: Hydrazine and its derivatives are crucial precursors for synthesizing a vast range of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles, many of which exhibit significant biological activity. scielo.brresearchgate.net
Medicinal Chemistry Scaffolds: The hydrazide-hydrazone framework (-CO-NH-N=C-) is a common feature in many pharmacologically active compounds. researchgate.net Molecules containing this scaffold have demonstrated a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. researching.cnresearchgate.net
Metal Chelation: The nitrogen atoms in the hydrazine and hydrazone groups can act as ligands, chelating with metal ions. This property is exploited in the design of inhibitors for metalloenzymes and in the development of metal sensors.
Linker in Complex Molecules: The hydrazine group can serve as a covalent linker to connect different molecular fragments, as seen in the synthesis of complex probes and drug conjugates. bohrium.com
Chemical Properties and Research Data
Properties of Anthracen-1-yl-hydrazine
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂N₂ | ichemistry.cn |
| Molar Mass | 208.26 g/mol | ichemistry.cn |
| CAS Number | 210696-84-7 | bldpharm.comguidechem.com |
| Appearance | (Predicted) Solid | - |
| Solubility | (Predicted) Soluble in organic solvents, poorly soluble in water | cymitquimica.com |
Note: Predicted properties are based on the general characteristics of similar aromatic hydrazine compounds.
Illustrative Research on Related Anthracene Systems
To understand the potential of this compound, it is useful to examine research on its direct precursor, 1-aminoanthracene, and on hydrazine derivatives of the anthracene core (typically at the 9-position).
| Research Area | Compound(s) Studied | Key Findings | Reference(s) |
| Polymer Chemistry | Poly(1-aminoanthracene) | Synthesized via oxidative polymerization of 1-aminoanthracene. The resulting polymer is soluble in organic solvents like DMSO and DMF and exhibits electrical conductivity that increases upon doping. acs.orgnanoscience.or.kr | acs.orgacs.orgnanoscience.or.kr |
| Catalysis | Ruthenium(II) complexes with 1-(anthracen-10-ylmethylene)-2-(aryl)hydrazine ligands | New ruthenium complexes were synthesized and characterized. These types of complexes are of interest for their potential applications in homogeneous catalysis, particularly in reactions like N-alkylation. bohrium.com | bohrium.com |
| Agrochemicals | N-(1-(anthracen-9-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide derivatives | A series of new anthracene-hydrazide derivatives were synthesized and showed effective insecticidal activity against agricultural pests. bohrium.com | bohrium.com |
| Medicinal Chemistry | Pyrazoline and pyrimidine (B1678525) derivatives from anthracene chalcones | Anthracene-containing chalcones were reacted with hydrazine hydrate (B1144303) to synthesize pyrazoline derivatives, a class of heterocycles known for a wide range of biological activities. scielo.br | scielo.br |
| Materials Science | Anthracene-based derivatives with oxadiazole and triazole moieties | Novel blue-emitting materials were synthesized from anthracene precursors. These compounds exhibit high fluorescence quantum efficiency and thermal stability, making them suitable for applications in OLEDs. researching.cn | researching.cn |
Synthesis of Anthracene-Based Hydrazone Derivatives
The terminal amino group of this compound is a potent nucleophile, making it an ideal starting point for the synthesis of various derivatives, most notably hydrazones. These derivatives are important intermediates for building larger, more complex molecular architectures.
1 Condensation Reactions with Aldehydes and Ketones
This compound readily undergoes condensation reactions with a wide array of aldehydes and ketones to form stable anthracen-1-yl-hydrazones. This reaction, a type of nucleophilic addition-elimination, typically proceeds by mixing the reactants in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to facilitate the dehydration step. researchgate.net
The reaction is versatile, accommodating a broad range of carbonyl compounds. Aromatic, aliphatic, and heterocyclic aldehydes and ketones can be used, leading to a diverse library of hydrazone derivatives with varying electronic and steric properties.
Table 2: Representative Condensation Reactions of this compound
| Carbonyl Compound | Product Type | Typical Conditions |
|---|---|---|
| Benzaldehyde | Aromatic Hydrazone | Ethanol, reflux, cat. Acetic Acid |
| Acetophenone | Aromatic Hydrazone (Ketone-derived) | Ethanol, reflux, cat. Acetic Acid |
| Cyclohexanone | Aliphatic Hydrazone (Cyclic) | Methanol, room temperature |
| Pyridine-2-carboxaldehyde | Heterocyclic Hydrazone | Ethanol, reflux |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracen-1-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSQOQPBSLQNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622596 | |
| Record name | (Anthracen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210696-84-7 | |
| Record name | (Anthracen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of Anthracen 1 Yl Hydrazine
2 Cyclocondensation Reactions for Heterocyclic Scaffolds
The hydrazone derivatives of anthracen-1-yl-hydrazine are valuable precursors for synthesizing fused and non-fused heterocyclic compounds. These cyclocondensation reactions typically involve the reaction of the hydrazone with a suitable bifunctional reagent.
One of the most common applications is the Knorr pyrazole (B372694) synthesis and related reactions. For example, reacting an anthracene-based hydrazone with a 1,3-dicarbonyl compound (like acetylacetone) or an α,β-unsaturated carbonyl compound (chalcone) under acidic or basic conditions can lead to the formation of pyrazole rings. These reactions provide a robust method for attaching diverse five-membered heterocyclic scaffolds to the anthracene (B1667546) core. nih.govacs.org Similarly, reaction with other reagents can yield different heterocycles, such as pyridazinones.
Table 3: Synthesis of Heterocyclic Scaffolds from Anthracene-Based Hydrazones
| Hydrazone Precursor derived from... | Reagent | Resulting Heterocyclic Scaffold | Reaction Type |
|---|---|---|---|
| This compound | 1,3-Diketones (e.g., Acetylacetone) | Pyrazole | Cyclocondensation |
| This compound | α,β-Unsaturated Ketones (Chalcones) | Pyrazoline (can be oxidized to Pyrazole) | Michael Addition-Cyclization |
| This compound | β-Ketoesters (e.g., Ethyl Acetoacetate) | Pyrazolone | Cyclocondensation |
| This compound | Phthalic Anhydride Derivatives | Phthalazinone | Acylation-Cyclization |
Functionalization of the Anthracene-1-YL-hydrazine Scaffold
Beyond hydrazone formation, the this compound scaffold can be further modified at two main sites: the hydrazine (B178648) nitrogen atoms and the anthracene ring system.
N-Functionalization: The hydrazine moiety possesses two nitrogen atoms with different nucleophilicities. Direct and regioselective functionalization can be challenging but offers a route to diverse structures. For instance, N-acylation can be achieved by reacting the hydrazine with acid chlorides or anhydrides. Selective N¹-alkylation (at the terminal nitrogen) of arylhydrazines has been reported using primary alcohols under specific activating conditions (e.g., PPh₃/DDQ system), while the same system can promote N²-acylation with carboxylic acids. acs.orgacs.org These reactions provide access to N-substituted derivatives, which are valuable building blocks for more complex syntheses, such as the Fischer indole (B1671886) synthesis. osti.gov
Anthracene Ring Functionalization: The anthracene core itself can undergo further substitution, although this is governed by the powerful directing effects of the existing hydrazine group and the inherent reactivity of the ring system. Electrophilic aromatic substitution (e.g., halogenation, nitration) on the anthracene ring generally favors the 9- and 10-positions. wikipedia.orglibretexts.orgnumberanalytics.com However, the presence of an electron-donating group at the 1-position can influence the regioselectivity, potentially directing incoming electrophiles to other positions on the substituted terminal ring, although such reactions can be complex and yield mixtures of products. researchgate.net
Introduction of Substituents for Modulated Reactivity
One common strategy involves the derivatization of the hydrazine group itself. The hydrazine functional group is highly reactive and can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. bohrium.comresearchgate.net This reaction is a cornerstone for creating a diverse library of derivatives. For instance, reacting an anthracene-based hydrazide with various cyclic and straight-chain ketones has been shown to furnish a range of N'-substituted hydrazide-hydrazone scaffolds. researchgate.net The choice of the carbonyl compound introduces new functionalities and can significantly alter the steric and electronic environment around the nitrogen atoms. For example, the reaction of N-(1-(anthracen-9-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide with 3-chlorobenzaldehyde (B42229) yields a new derivative by forming a hydrazone linkage. bohrium.com
Another approach is the introduction of substituents onto the polycyclic aromatic ring system of the anthracene. These substitutions can influence the nucleophilicity of the hydrazine group through inductive and resonance effects. The synthesis of substituted anthracenes can be achieved through various methods, including the reduction of corresponding substituted anthraquinones. nih.gov This allows for the placement of electron-donating or electron-withdrawing groups at specific positions on the anthracene rings, which in turn modulates the reactivity of the attached hydrazine. Furthermore, classical derivatization strategies for phenolic structures, which can be conceptually applied to the anthracene system, include modifying existing groups or introducing new ones onto the aromatic ring. nih.gov For example, the reaction of substituted anthrones with hydrazine and other nucleophiles can lead to mixtures of anthraquinones and 10-hydrazono-9,10-dihydroanthracen-9-ones, demonstrating how substituents on the ring direct reaction pathways. nsc.ru
Interactive Table 1: Examples of Derivatization Reactions of Anthracene-Hydrazine Scaffolds This table provides examples of how anthracene-hydrazine derivatives are synthesized and modified.
| Starting Material | Reagent(s) | Resulting Derivative Class | Purpose of Derivatization |
| N-(1-(anthracen-9-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide | 3-Chlorobenzaldehyde | Hydrazone derivative | Introduction of a substituted phenyl group. bohrium.com |
| Pyrimidine-based hydrazide | Anthracen-9(10H)-one | Hydrazide-hydrazone | Formation of N'-(anthracen-9(10H)-ylidene) derivative. researchgate.net |
| 1-(anthracen-10-yl)methylene)-2-(benzo[d]thiazol-2-yl)hydrazine (BHA) | [RuHCl(CO)(PPh3)3] | Ruthenium(II) complex | Coordination to a metal center. bohrium.com |
| Anthracene-9-carbaldehyde | N-ethylhydrazinecarbothioamide | Thiosemicarbazone | Creation of a chelating ligand. nih.gov |
| 9,10-Anthracenedialdehyde | Substituted hydrazine derivative (H2N-NR1R2) | Bis-hydrazone | Introduction of various substituents on the terminal nitrogen. google.com |
Linkage to Polycyclic Aromatic Hydrocarbons (PAHs) and Other Frameworks
The this compound scaffold serves as a valuable building block for constructing larger, more complex molecular architectures. Its reactive hydrazine moiety allows for covalent linkage to other polycyclic aromatic hydrocarbons (PAHs) and a variety of other molecular frameworks, including heterocyclic systems and metal complexes.
The linkage to other frameworks is often achieved through the formation of hydrazones, which extends the conjugated π-system of the anthracene core. For example, new ligands such as 1-(anthracen-10-yl)methylene)-2-(benzo[d]thiazol-2-yl)hydrazine (BHA) and 1-(anthracen-10-yl)methylene)-2-(quinolin-2-yl)hydrazine (QHA) have been synthesized. bohrium.com These molecules link the anthracene unit to benzothiazole (B30560) and quinoline (B57606) heterocycles, respectively. Such derivatives are of significant interest for their potential applications in coordination chemistry. Indeed, these anthracene-based hydrazone ligands have been successfully reacted with ruthenium precursors to form new Ru(II) complexes. bohrium.com Similarly, an anthracene-based probe, (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB), was synthesized by linking an anthracene moiety to a hydroxybenzohydrazide framework, creating a molecule designed for ion sensing. bohrium.com
Beyond simple heterocycles, the anthracene-hydrazine unit can be incorporated into more elaborate structures. A notable example is the synthesis of N-substituted 9,10-dihydro-anthracene-9,10-α,β-succinimides through the condensation of various hydrazines with 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride. tandfonline.com This reaction links the anthracene core to a succinimide (B58015) ring system via the hydrazine nitrogen. In another sophisticated design, a 1-(9-anthracenyl)-2-diphenylphosphine-imidazole ligand was synthesized. google.com This molecule features an anthracene group linked to an imidazole (B134444) ring, which is further functionalized with a diphenylphosphine (B32561) group, creating a nitrogen-phosphine bidentate ligand suitable for catalysis. google.com These examples highlight the versatility of this compound and its derivatives as platforms for creating multifunctional molecules by linking the rigid, photoactive anthracene core to other chemical systems.
Interactive Table 2: Examples of this compound Derivatives Linked to Other Frameworks This table showcases the diversity of molecular structures that can be created by linking anthracene-hydrazine derivatives to other chemical moieties.
| Anthracene Derivative | Linked Framework | Reagents/Method | Resulting Compound/Complex |
| Anthracen-9-ylmethylene hydrazine | Benzothiazole | Condensation with 2-hydrazinylbenzo[d]thiazole | 1-(anthracen-10-yl)methylene)-2-(benzo[d]thiazol-2-yl)hydrazine (BHA) bohrium.com |
| Anthracen-9-ylmethylene hydrazine | Quinoline | Condensation with 2-hydrazinylquinoline | 1-(anthracen-10-yl)methylene)-2-(quinolin-2-yl)hydrazine (QHA) bohrium.com |
| Hydrazine | 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | Condensation reaction | N-amino-9,10-dihydro-anthracene-9,10-α,β-succinimide tandfonline.com |
| Anthracenyl imidazole | Diphenylphosphine chloride | Deprotonation followed by reaction with Ph2PCl | 1-(9-anthracenyl)-2-diphenylphosphine-imidazole (L) google.com |
| (E)-N'-(1-(anthracen-9-yl)ethylidene)hydrazine | 2-Hydroxybenzoyl chloride | Acylation/Condensation | (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB) bohrium.com |
| Anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide | Ruthenium(II)-arene | Coordination with [(η6-p-cymene)RuCl2]2 | [(η6-p-cymene)Ru(EtATSC)Cl]Cl nih.gov |
Advanced Spectroscopic and Structural Elucidation of Anthracen 1 Yl Hydrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In anthracen-1-yl-hydrazine derivatives, the spectrum is typically characterized by distinct regions corresponding to the aromatic protons of the anthracene (B1667546) core and the protons of the hydrazine (B178648) moiety.
The aromatic region, generally found between 7.0 and 10.0 ppm, displays a complex pattern of signals due to the protons on the fused rings. scirp.org The exact chemical shifts and splitting patterns are influenced by the position of the hydrazine group and any other substituents on the anthracene skeleton. For instance, in derivatives of 9-anthraldehyde (B167246) hydrazone, aromatic protons have been observed in the range of 7.17 to 8.83 ppm, with some specific protons, such as an imine proton (-CH=N-), appearing even further downfield around 9.90 ppm. scirp.org
The protons of the hydrazine group (-NH-NH₂) give rise to signals that can be broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. Studies on hydrazine metabolism have used proton NMR to identify signals from hydrazine and its metabolites. nih.gov In some derivatives, the NH proton signal can be observed at significantly downfield shifts, such as 10.88 ppm. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Anthracene Hydrazone Derivatives
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Anthracene Aromatic H | 7.10 - 8.90 | Multiplet (m) | Complex splitting due to coupling between adjacent protons on the ring system. scirp.org |
| Imine H (-CH=N-) | 8.30 - 9.90 | Singlet (s) | Characteristic for hydrazone derivatives formed from aldehydes. scirp.orgcyberleninka.ru |
| Hydrazine NH/NH₂ | Variable (e.g., ~3.5 - 11.0) | Broad Singlet (br s) | Position and broadening are affected by exchange phenomena and hydrogen bonding. nih.govnih.gov |
| Aliphatic H (on side chains) | 3.30 - 4.70 | Varies | Depends on the specific derivative structure. cyberleninka.ru |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. careerendeavour.com
For this compound derivatives, the ¹³C NMR spectrum shows a number of signals corresponding to the carbons of the anthracene rings, which typically resonate in the aromatic region between approximately 115 and 140 ppm. cyberleninka.ruresearchgate.net The carbons directly attached to the nitrogen atom or other heteroatoms will be shifted further downfield. Theoretical studies have shown that the chemical shifts of the anthracene carbons are sensitive to the electronic nature of substituents. researchgate.net For example, electron-donating groups tend to shift the signals of nearby carbons to a higher field (upfield), while electron-withdrawing groups cause a downfield shift. researchgate.net Carbons involved in imine (C=N) or carbonyl (C=O) groups, often present in derivatives, appear significantly downfield, typically in the range of 149-173 ppm. cyberleninka.ru
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Anthracene Hydrazone Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Anthracene Aromatic C | 115 - 142 | Multiple signals expected due to the many non-equivalent carbons in the fused ring system. cyberleninka.ru |
| Imine C (C=N) | 149 - 161 | Characteristic of the hydrazone linkage. cyberleninka.ru |
| Carbonyl C (C=O) | 165 - 173 | Present in derivatives like acylhydrazones. cyberleninka.ru |
| Aliphatic C | 39 - 42 | Resonances for any saturated carbons in side chains. cyberleninka.ru |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending, etc.).
For this compound and its derivatives, the FT-IR spectrum provides several key diagnostic peaks. The N-H stretching vibrations of the hydrazine moiety are particularly informative, typically appearing as one or two bands in the 3200-3450 cm⁻¹ region. nih.govtandfonline.com The aromatic C-H stretching vibrations of the anthracene ring are observed just above 3000 cm⁻¹. cyberleninka.ruresearchgate.net The C=C stretching vibrations within the aromatic rings give rise to a series of sharp absorptions between 1450 and 1600 cm⁻¹. researchgate.net In hydrazone derivatives, the C=N stretching vibration is a key diagnostic band, often found around 1610 cm⁻¹. cyberleninka.ru
Interactive Data Table: Key FT-IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Source(s) |
| Hydrazine (R-NH-NH₂) | N-H Stretch | 3200 - 3450 | nih.govtandfonline.com |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | cyberleninka.ruresearchgate.net |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |
| Hydrazone | C=N Stretch | 1590 - 1620 | scirp.orgcyberleninka.ru |
| Amide (in derivatives) | C=O Stretch | 1670 - 1720 | nih.gov |
| Sulfonyl (in derivatives) | S=O Stretch | 1160 - 1390 | cyberleninka.ru |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions, making it well-suited for studying the carbon framework of polycyclic aromatic hydrocarbons (PAHs) like anthracene. researchgate.net
The Raman spectrum of anthracene derivatives is dominated by strong bands corresponding to the ring stretching modes of the fused aromatic system. researchgate.netmdpi.com Key vibrations include C-C stretching modes, which are typically observed in the 1300-1650 cm⁻¹ region. researchgate.netmdpi.com Specifically, bands around 1340-1450 cm⁻¹ and 1590-1620 cm⁻¹ are characteristic of the graphitic-like structure of the anthracene core. researchgate.netmdpi.com Aromatic C-H stretching vibrations also give rise to signals in the 3050-3150 cm⁻¹ region. researchgate.net The technique of Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be highly effective for the trace detection of anthracene derivatives, as it can dramatically increase the intensity of the Raman signal. mdpi.comnih.gov
Interactive Data Table: Prominent Raman Shifts for Anthracene Derivatives
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3050 - 3150 | Corresponds to the stretching of C-H bonds on the anthracene ring. researchgate.net |
| Aromatic C=C Stretch (G-band) | 1590 - 1620 | Strong band related to in-plane bond stretching of sp² carbons. researchgate.netmdpi.com |
| Aromatic C-C Stretch | 1340 - 1490 | Multiple bands corresponding to various ring "breathing" and stretching modes. researchgate.netmdpi.com |
| C-H Bending | ~1196 | In-plane bending of aromatic C-H bonds. mdpi.com |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₁₄H₁₂N₂), the calculated molecular weight is 208.26 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula. In soft ionization techniques like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, the [M+H]⁺ ion. For this compound, this would appear at an m/z of approximately 209.27.
Analysis of various anthracene hydrazone derivatives shows the utility of MS in confirming the structures of larger, more complex molecules. For example, a derivative with the formula C₁₇H₁₈N₄ was identified by its molecular ion peak [M]⁺ at m/z 278.15. tandfonline.com The isotopic pattern, particularly the [M+1] peak arising from the natural abundance of ¹³C, further supports the assigned formula. tandfonline.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information about the different components of the molecule.
Interactive Data Table: Mass Spectrometry Data for this compound and a Derivative
| Compound | Molecular Formula | Calculated MW | Ion Observed (m/z) | Ionization Technique |
| This compound | C₁₄H₁₂N₂ | 208.26 | [M]⁺ or [M+H]⁺ | ESI, EI |
| Example Hydrazone Derivative | C₁₇H₁₈N₄ | 278.35 | 278.15 [M]⁺ | MS |
| Example Azine Derivative | C₆₆H₄₆N₇ | 935.38 | 936.38 [M+H]⁺ | ESI⁺ |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the solid-state structures of numerous this compound derivatives, providing valuable insights into their molecular conformation, packing, and intermolecular interactions.
For instance, the crystal structure of (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one and its nitro-substituted analogue have been determined using single-crystal XRD. researchgate.net Both compounds were found to crystallize in the monoclinic system with the space group P2 1/c. researchgate.net These structural analyses revealed the presence of various intermolecular interactions that influence the crystal packing. researchgate.net
Similarly, the crystal structure of (E)-N1-[(anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine, a Schiff base derived from anthracene-9-carbaldehyde, was elucidated by XRD. iucr.org The analysis showed that the compound crystallizes with three independent molecules in the asymmetric unit, each adopting a trans conformation around the C=N bond. iucr.org The crystal packing is characterized by N—H⋯N hydrogen bonds and C—H⋯π interactions, forming a sheet-like structure. iucr.org
In another study, the molecular structure of a ruthenium(II) complex containing a 2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide ligand was confirmed by XRD analysis. nih.gov This provided definitive evidence of the ligand's coordination to the metal center through the azomethine nitrogen and the thione sulfur. nih.gov The solid-state structure of a platinum-containing metallagermacycle derived from an anthracene-based precursor was also determined by X-ray crystallography, revealing a square-planar geometry around the platinum center. acs.org
The power of XRD extends to understanding the structural basis for the properties of more complex systems. For example, the crystal structures of novel pyrazole-hydrazone derivatives have been determined, and the experimental geometric parameters were found to be in good agreement with theoretical calculations. nih.gov Furthermore, XRD has been used to characterize thiazole (B1198619) derivatives, with the crystal structure of one such compound being solved and compared with computational models. researchgate.net
These examples underscore the critical role of X-ray diffraction in providing a foundational understanding of the solid-state structures of this compound derivatives, which is essential for interpreting their other properties and for rational design of new materials.
Electronic Spectroscopy and Photophysical Characterization
The electronic and photophysical properties of this compound derivatives are of particular interest due to the inherent fluorescence of the anthracene moiety. mdpi.comresearchgate.net These properties are typically investigated using a combination of UV-Visible absorption and fluorescence emission spectroscopy, along with the determination of fluorescence quantum yields.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For anthracene and its derivatives, the absorption spectra are characterized by distinct bands corresponding to π-π* transitions within the conjugated aromatic system. mdpi.com The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the anthracene core, as well as the solvent environment. shimadzu.com
For example, increasing the extent of conjugation in polycyclic aromatic hydrocarbons, such as from naphthalene (B1677914) to anthracene and then to tetracene, results in a shift of the absorption spectrum to longer wavelengths (a bathochromic or red shift). mdpi.com The introduction of functional groups can also influence the absorption spectra. shimadzu.com
In the case of this compound derivatives, the UV-Vis spectra typically show characteristic absorption bands of the anthracene core, which can be modulated by the hydrazine substituent and any further derivatization. For instance, the UV-Vis absorption spectrum of a ruthenium(II) complex with a 2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide ligand was used to study its hydrolysis in aqueous buffer. nih.gov The absorption spectra of multihydroxylated anthracene derivatives have also been analyzed, showing peaks similar to the parent anthracene-9-carboxylic acid. nih.gov
The table below summarizes the UV-Visible absorption maxima for a selection of anthracene derivatives.
| Compound Name | Solvent | Absorption Maxima (λ_max, nm) |
| Anthracene | Ethanol | 255, 286, 375 |
| 9,10-bis(phenylethynyl)anthracene | Not specified | Not specified, but shows blue emission |
| (E/Z)-(2-anthracen-9-yl)-3-(4'-(diphenylamino)biphenyl-4yl)acrylonitrile | Not specified | Not specified, ICT properties observed |
| (E)-4'-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | Not specified | Not specified, ICT properties observed |
| 4-(10-(3,4-Dihydroxybenzyl)anthracene-9-yl)benzene-1,2-diol | Not specified | 357, 375, 396 |
| 2-methyl-9,10-di(2′-naphthyl)anthracene (MADN) | Not specified | Not specified, blue-emitting |
| 9,10-bis(3′′′,5′′′-diphenylbiphenyl-4′-yl) anthracene (TAT) | Not specified | Not specified, blue-emitting |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed photons. Anthracene derivatives are well-known for their strong fluorescence, typically in the blue region of the electromagnetic spectrum. diva-portal.org The wavelength, intensity, and lifetime of this fluorescence can be significantly influenced by molecular structure, solvent polarity, and the presence of quenchers.
The fluorescence emission of this compound derivatives is a key characteristic. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission properties. researchgate.net Some anthracene-based chalcones have been shown to exhibit aggregation-induced emission, a phenomenon where fluorescence is enhanced in the aggregated state. researchgate.net
The fluorescence of multihydroxylated anthracene derivatives has been studied in various organic solvents, with both the intensity and the position of the emission maximum showing solvent dependence. nih.gov For example, 4-(10-(3,4-Dihydroxybenzyl)anthracene-9-yl)benzene-1,2-diol exhibits a broad emission maximum around 430 nm. nih.gov The fluorescence of some anthracene derivatives can be quenched by certain ions, a property that can be exploited for sensor applications. nih.gov
The table below presents fluorescence emission data for several anthracene derivatives.
| Compound Name | Excitation Wavelength (nm) | Emission Maxima (λ_em, nm) | Solvent/State |
| 9,10-bis(phenylethynyl)anthracene | Not specified | Blue emission | Not specified |
| Anthracene-based derivative with -CHO group | Not specified | Stokes shift of 113 nm | Not specified |
| 4-(10-(3,4-Dihydroxybenzyl)anthracene-9-yl)benzene-1,2-diol | 375 | ~430 | Various organic solvents |
| 2-anthracen-9-yl-N'-(4-tert-butylbenzoyl)acetohydrazide | 390 | 441 (in THF), 454 (in film) | THF, Film |
| (E/Z)-(2-anthracen-9-yl)-3-(4'-(diphenylamino)biphenyl-4yl)acrylonitrile | Not specified | Lower PLQY than its analogue | Not specified |
| Anthracene-based azines (AZ-1, AZ-2, AZ-3) | Not specified | Blue emission | Chloroform |
Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).
The quantum yields of this compound derivatives can be determined relative to a standard with a known quantum yield, such as 9,10-diphenylanthracene (B110198) (Φf = 0.90). researching.cn The quantum yield is influenced by factors that affect the rates of radiative (fluorescence) and non-radiative decay pathways.
For example, a series of anthracene-based derivatives have been synthesized that exhibit high fluorescence quantum yields, ranging from 0.20 to 0.75, making them promising blue-emitting materials. diva-portal.org In another study, two novel blue-emitting anthracene derivatives were synthesized with quantum yields of 0.87 and 1.12. researching.cn Theoretical studies have also been conducted to understand the factors that govern the quantum yield in blue-emitting anthracene derivatives, aiming to establish design principles for enhancing their light-emitting properties. rsc.org The introduction of certain substituents, such as a cyano group, has been shown to result in a lower photoluminescence quantum yield due to enhanced internal steric hindrance. nih.gov
The following table lists the fluorescence quantum yields for a selection of anthracene derivatives.
| Compound Name | Quantum Yield (Φf) | Standard |
| 9,10-bis(phenylethynyl)anthracene | 0.20 - 0.75 | Not specified |
| 2-anthracen-9-yl-N'-(4-tert-butylbenzoyl)acetohydrazide | 0.87 | 9,10-diphenylanthracene |
| Another novel blue-emitting anthracene derivative | 1.12 | 9,10-diphenylanthracene |
| (E/Z)-(2-anthracen-9-yl)-3-(4'-(diphenylamino)biphenyl-4yl)acrylonitrile | Lower than its analogue | Not specified |
| 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine | 0.379 | Anthracene (Φf = 0.27) |
Computational and Theoretical Investigations of Anthracen 1 Yl Hydrazine and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the molecular structure and electronic characteristics of anthracene (B1667546) and hydrazine (B178648) derivatives due to its balance of computational cost and accuracy. imist.maresearchgate.net Functionals like B3LYP are commonly employed to achieve reliable predictions of both structural and electronic properties for medium-sized organic molecules. imist.maresearchgate.net
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule. For hydrazine derivatives, DFT calculations are used to optimize geometries, often with symmetry restrictions, to understand their stable conformations. imist.ma These calculations provide key parameters such as bond lengths and dihedral angles. rsc.org
Following optimization, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electron density, atomic charges, electrostatic potentials, and dipole moments. imist.ma For instance, studies on some hydrazine derivatives highlight significant polarization effects between different parts of the molecule, which in turn impact the compound's reactivity and stability. imist.ma Natural Bond Orbital (NBO) analysis is another technique used to investigate intramolecular charge transfer and the stability of the molecule arising from charge delocalization and hyperconjugative interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical concept in understanding chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com
A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com DFT calculations are widely used to determine the energies of these frontier orbitals and their corresponding energy gaps for anthracene and hydrazine derivatives. imist.maresearchgate.netimist.ma This analysis helps explain the charge transfer interactions occurring within the molecule. irjweb.com
| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Imidazole (B134444) Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| CuO-ZnO Cluster (for H2S adsorption) | - | - | Reduced by 4.98% | researchgate.net |
| CuO-ZnO Cluster (for SO2 adsorption) | - | - | Reduced by 43.02% | researchgate.net |
| Anthracene Diimide Derivative | - | - | ~0.54 | researchgate.net |
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the electronic absorption spectra (UV-Vis) of molecules. najah.edu These theoretical calculations can predict the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, primarily from the HOMO to the LUMO. najah.edu The calculated spectra are often compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved. najah.edu Similarly, theoretical calculations can predict vibrational spectra (IR and Raman), with the computed frequencies and intensities helping to assign the fundamental vibrations observed experimentally. researchgate.net
Tautomerism and Conformational Analysis
Molecules like Anthracen-1-YL-hydrazine can exist in different isomeric forms, including tautomers and conformers, which can have distinct stabilities and properties. Computational chemistry is a valuable tool for studying these isomers. For example, in a study of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, DFT was used to investigate the isomerization between its exo and endo conformers. najah.edu The calculations were able to locate the transition state for the isomerization and estimate the activation energy barrier. najah.edu The results indicated that the endo isomer was slightly more stable than the exo isomer. najah.edu Such analyses provide insight into the relative energies and structural differences between various possible forms of a molecule.
| Species | Method | R1 (Me-Me) (Å) | D1 (C7-N2-N3-C9) (°) |
|---|---|---|---|
| B (endo) | Experimental | 4.11 | 66.6 |
| B (endo) | Calculated (in vacuo) | 4.47 | 50.7 |
| A (exo) | Calculated (in vacuo) | 4.81 | 150.8 |
Data adapted from a study on (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine. najah.edu
Mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor group to an acceptor group within the same molecule after electronic excitation. mdpi.com This process is facilitated by an increase in the acidity of the proton donor and the basicity of the proton acceptor in the excited state. mdpi.com In analogues such as 9-(dihydroxyphenyl)anthracenes, ESIPT can occur from a phenolic hydroxyl group (proton donor) to the anthracene ring (proton acceptor). researchgate.netrsc.org Computational studies help to elucidate the mechanism of this transfer. For some anthracene derivatives, ESIPT can lead to the formation of intermediates like quinone methides. researchgate.netrsc.org The process is highly dependent on the molecular structure and the relative positions of the donor and acceptor groups. researchgate.net In certain covalent organic frameworks containing both hydroxyl and hydrazine-derived azine groups, the hydroxyl acts as the proton donor and the imine bond as the acceptor, facilitating the ESIPT process. rsc.org
Intramolecular Charge Transfer (ICT) Processes
Intramolecular Charge Transfer (ICT) is a fundamental process in many photoresponsive molecules where absorption of light causes a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. nih.gov In donor-acceptor substituted anthracene derivatives, the anthracene moiety can act as part of the conjugated system that facilitates this charge transfer. researchgate.netrsc.org Upon excitation, an electron moves from the donor to the acceptor, resulting in an excited state with a much larger dipole moment than the ground state. researchgate.net The existence of ICT states can be investigated through both experimental fluorescence studies and theoretical calculations. rsc.org For example, fluorescence studies of certain dihydroxyphenyl anthracene derivatives have shown the existence of both local excited states and intramolecular charge transfer states, which can influence their photochemical pathways. rsc.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The intermolecular forces at play in the solid state of this compound are crucial in determining its crystal packing, physical properties, and potential applications in materials science. While direct computational studies on this compound are not extensively available, a thorough analysis of its potential intermolecular interactions can be constructed by examining theoretical investigations of its core components: the anthracene moiety and the hydrazine functional group. The primary non-covalent interactions expected to govern the supramolecular architecture of this compound are hydrogen bonding, facilitated by the hydrazine group, and π-π stacking, characteristic of the polycyclic aromatic anthracene core.
Hydrogen Bonding
The hydrazine group (-NHNH2) in this compound is a potent hydrogen bond donor and acceptor. The nitrogen atoms possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors, while the hydrogen atoms bonded to nitrogen can act as hydrogen bond donors. This duality allows for the formation of various hydrogen bonding motifs, such as chains or dimeric structures, which significantly contribute to the stability of the crystal lattice.
Computational studies on hydrazine derivatives and other amine-containing molecules provide insight into the energetic and geometric characteristics of these interactions. Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are commonly employed methods to accurately model hydrogen bonds. For instance, studies on simple model systems like formamide (B127407) dimers, which feature N-H···O hydrogen bonds analogous to the N-H···N interactions possible for this compound, show binding energies that are highly dependent on the level of theory and basis set used.
The strength of hydrogen bonds can be quantified by interaction energies and characterized by geometric parameters such as the donor-acceptor distance and the bond angle. In the absence of direct data for this compound, we can refer to computational studies on similar functional groups.
Table 4.5.1: Representative Hydrogen Bond Parameters from Computational Studies of Analogous Systems
| Donor-Acceptor Pair | Method/Basis Set | Interaction Energy (kcal/mol) | Donor-H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
|---|---|---|---|---|
| N-H···N (Amine Dimer) | MP2/aug-cc-pVDZ | -3.5 to -5.0 | 1.8 to 2.2 | 160 to 180 |
| N-H···O (Amide Dimer) | DFT (B3LYP)/6-311++G(d,p) | -4.0 to -7.0 | 1.9 to 2.1 | 170 to 180 |
Note: The data in this table is illustrative and based on computational studies of various molecules containing N-H and N functionalities. It serves as an approximation for the potential hydrogen bonds in this compound.
The presence of the bulky anthracene group may introduce steric hindrance that influences the preferred hydrogen bonding geometries. Computational modeling would be essential to determine the most stable hydrogen-bonded conformers of this compound dimers and larger clusters.
π-π Stacking
The large, planar aromatic system of the anthracene moiety in this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are a result of electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings. The geometry of π-π stacking can vary, with common arrangements being sandwich, T-shaped, and parallel-displaced. For large polycyclic aromatic hydrocarbons like anthracene, the parallel-displaced conformation is often the most energetically favorable.
High-level quantum chemical calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are considered the "gold standard" for accurately describing π-π stacking interactions, though they are computationally expensive. DFT methods with dispersion corrections (e.g., DFT-D3) also provide reliable results.
Computational studies on anthracene dimers have provided valuable data on the energetics and geometries of their π-π stacking.
Table 4.5.2: Calculated Interaction Energies and Geometries for Anthracene Dimers (Analogous to this compound Stacking)
| Dimer Configuration | Computational Method | Interaction Energy (kcal/mol) | Interplanar Distance (Å) |
|---|---|---|---|
| Parallel-Displaced | CCSD(T)/CBS | -10.5 | 3.4 |
| Sandwich | MP2/def2-TZVP | -8.7 | 3.5 |
Note: This data is for unsubstituted anthracene dimers and serves as a model for the π-π stacking interactions of the anthracene core in this compound. The presence of the hydrazine substituent may alter these values.
Advanced Applications of Anthracen 1 Yl Hydrazine in Analytical Chemistry and Materials Science
Development of Fluorescent Chemosensors
The unique photophysical properties of the anthracene (B1667546) group, such as a high quantum yield and chemical stability, make it an excellent fluorophore for sensing applications. nih.gov Derivatives of anthracen-1-yl-hydrazine are particularly effective as they can be readily modified to create selective and sensitive fluorescent chemosensors for a variety of analytes.
Anthracene-hydrazine based structures are instrumental in the design of fluorescent chemosensors for the detection of various metal ions. These sensors often exhibit a "turn-on" fluorescence response, low detection limits, and fast response times. nih.gov The selectivity of these chemosensors is a crucial feature, enabling the detection of specific metal ions even in the presence of other competing ions.
For instance, a Schiff base probe derived from an anthracene derivative demonstrated high selectivity for Chromium (III) ions. nih.gov Similarly, other anthracene-based chemosensors have been developed for the selective detection of Zn2+ and Hg2+ ions. researchgate.netacs.org The interaction between the metal ion and the hydrazine (B178648) derivative typically leads to a change in the photophysical properties of the anthracene fluorophore, resulting in a detectable signal.
Table 1: Performance of Anthracene-Hydrazine Based Chemosensors for Metal Ion Detection
| Chemosensor System | Target Metal Ion | Detection Limit | Response Time | Key Features |
|---|---|---|---|---|
| Anthracene-thiophene Schiff base | Cr(III) | 0.4 µM | < 1 minute | "Turn-on" fluorescence, C=N bond hydrolysis mechanism nih.gov |
| Anthracene-based thioacetals | Hg(II) | Nanomolar range | < 5 minutes | "Turn-on" fluorescence, desulfurization reaction mechanism acs.org |
Hydrazone derivatives of anthracene have been synthesized and their interactions with various biologically important anions have been investigated. nih.gov These studies, conducted using UV-vis, fluorescence, and 1H NMR titration experiments, have revealed selective binding capabilities for certain anions. nih.gov
For example, specific hydrazone derivatives of anthracene show a high binding affinity for acetate (B1210297) (AcO-) over other anions like fluoride (B91410) (F-), dihydrogen phosphate (B84403) (H2PO4-), chloride (Cl-), bromide (Br-), and iodide (I-). nih.gov The addition of anions such as AcO-, F-, and H2PO4- can induce fluorescence quenching. nih.gov The sensing mechanism often involves the formation of hydrogen bonds between the NH group of the hydrazone and the anion. nih.gov In some cases, deprotonation of the NH group can occur, leading to distinct colorimetric changes. nih.gov
The application of anthracene-hydrazine derivatives extends to the detection of small organic molecules. For example, a triazine-based conjugated porous polymer incorporating anthracene units has been shown to be an effective luminescent probe for the selective sensing of p-nitroaniline (p-NA), a nitroaromatic explosive. rsc.org The porous nature of the material, combined with the electron-rich triazine units and the fluorescent anthracene framework, contributes to its high sensitivity and selectivity. rsc.org The sensing mechanism in such cases often involves a luminescence quenching effect upon interaction with the analyte. rsc.org
The sensing mechanisms of this compound based chemosensors are diverse and are key to their functionality. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and analyte-induced hydrolysis.
In the case of certain anthracene-based thioacetals designed for Hg2+ detection, the mechanism involves a "turn-on" fluorescence response. acs.org This is attributed to the hydrolysis of the thioacetal, triggered by the Hg2+ ion, which leads to the formation of a highly fluorescent aldehyde. acs.org This process can involve an enhancement of fluorescence through an ICT process from the π-conjugated anthracene unit to the newly formed aldehyde group. acs.org Alternatively, the sensing can occur via the inhibition of a PET process upon binding of the metal ion. acs.org
For anion detection by anthracene-hydrazone derivatives, the primary interaction mechanism is often hydrogen bond formation between the N-H proton of the hydrazine moiety and the anion. nih.gov This interaction can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence.
Applications in Luminescent Materials
The excellent photoluminescent properties of anthracene and its derivatives make them highly suitable for applications in luminescent materials, particularly in the field of organic electronics. rsc.org
Anthracene derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and good thermal stability. rsc.orgresearchgate.net They can function as emitting materials, hole-transporting materials, or electron-transporting materials within the OLED structure. rsc.org
The introduction of various substituents onto the anthracene core allows for the tuning of its electroluminescent properties, enabling the emission of light from blue to red. rsc.org For instance, novel anthracene-based host materials have been synthesized for blue OLEDs, demonstrating high external quantum efficiencies and stable color coordinates. rsc.org The performance of these materials is often influenced by the nature of the electron-donating or withdrawing groups attached to the anthracene core. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Design of Fluorescent Probes and Dyes
The foundational structure of this compound is particularly amenable to the design of fluorescent probes and dyes. The hydrazine moiety serves as a reactive site for the facile synthesis of hydrazone derivatives. By condensing this compound with various aldehydes and ketones, a diverse library of sensors can be created. The fluorescence of the resulting hydrazone is often sensitive to its chemical environment, making it a powerful tool for detecting specific analytes.
A notable application of this strategy is in the detection of anions. For example, a series of hydrazone derivatives of anthracene have been synthesized to act as receptors for biologically important anions. In one study, hydrazones incorporating a nitro-phenyl group were shown to selectively bind with acetate (AcO⁻) over other anions like fluoride (F⁻), dihydrogen phosphate (H₂PO₄⁻), and various halides nih.gov. The binding event leads to a quenching of the anthracene fluorescence, providing a clear signal for the presence of the target anion. The interaction mechanism often involves the formation of hydrogen bonds between the N-H proton of the hydrazone and the anion nih.gov.
The design of these probes can be fine-tuned to achieve high selectivity and sensitivity. The choice of the aldehyde or ketone condensation partner can influence the binding affinity and the optical response of the resulting sensor. For instance, the presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring attached to the hydrazone can enhance the acidity of the N-H proton, thereby increasing its affinity for basic anions nih.gov.
| Probe Design Strategy | Target Analyte | Sensing Mechanism | Reference |
| Condensation with nitro-aromatic aldehydes | Acetate (AcO⁻) | Fluorescence quenching via hydrogen bonding | nih.gov |
| Formation of Schiff bases | Metal Ions | Chelation-enhanced fluorescence | N/A |
| Reaction with specific functional groups | Small molecules | Covalent bond formation leading to fluorescence change | N/A |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in optoelectronics and bio-imaging. While this compound itself may not be strongly AIE-active, its derivatives, particularly hydrazones, have been shown to exhibit this behavior.
The AIE effect in these compounds often arises from the restriction of intramolecular rotation (RIR) in the aggregated state. In solution, the molecules can undergo various rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the solid state or in aggregates, these motions are hindered, forcing the molecule to release its energy radiatively as fluorescence.
For instance, hydrazone derivatives based on other aromatic systems have demonstrated significant AIE activity nih.gov. While direct studies on anthracen-1-yl-hydrazones are not extensively reported, the principles can be extrapolated. The introduction of bulky groups or moieties that promote intermolecular interactions, such as hydrogen bonding, can induce AIE. For example, imidazolium (B1220033) and pyridinium-based hydrazones have been shown to exhibit tunable AIE and emission colors, with their fluorescence quantum yields increasing significantly upon grinding from a crystalline to a powdered state, indicating the role of molecular packing in the AIE phenomenon nih.gov.
The modification of anthracene with aldehyde groups has also been shown to transform it from a molecule with aggregation-caused quenching (ACQ) properties to an AIE-active one researchgate.net. This suggests that the formation of hydrazones from this compound could similarly lead to AIE-active materials. The steric effects and intermolecular hydrogen bonding in the hydrazone derivatives can restrict π-π stacking and intramolecular rotations, leading to enhanced emission in the aggregated state researchgate.net.
Studies on Corrosion Inhibition Properties
Hydrazine and its derivatives have long been recognized for their potential as corrosion inhibitors, particularly for steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The efficiency of this inhibition is largely dependent on the molecular structure of the inhibitor.
Derivatives of this compound are expected to be effective corrosion inhibitors due to the presence of multiple adsorption centers, including the aromatic anthracene ring, the nitrogen atoms of the hydrazine group, and any additional functional groups in its derivatives. The planar anthracene moiety can adsorb onto the metal surface through π-electron interactions, while the lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms.
Studies on various hydrazine derivatives have demonstrated their efficacy in protecting steel from corrosion. For example, symmetrical hydrazine derivatives containing a nitrophenyl moiety have shown inhibition efficiencies of over 93% for C38 steel in 1M HCl nih.gov. These inhibitors act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process nih.gov. The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface.
The inhibition efficiency of hydrazine derivatives is influenced by their concentration and the surrounding environment. Generally, the efficiency increases with concentration up to an optimal point sciencetechindonesia.comresearchgate.net. The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings, in the molecular structure enhances the adsorption process and, consequently, the corrosion inhibition performance nih.govscielo.org.za.
| Hydrazine Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | C38 Steel | 1M HCl | >93 | nih.gov |
| N-Benzo nih.govnih.govdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | C-Steel | 1.00 M HCl | 91.30 | sciencetechindonesia.comresearchgate.net |
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | C-Steel | 1.00 M HCl | 91.34 | sciencetechindonesia.comresearchgate.net |
Integration into Polymeric and Nanomaterial Systems
The incorporation of this compound derivatives into polymers and nanomaterials is a promising strategy for developing advanced functional materials. The anthracene unit can impart photoresponsive properties, while the hydrazine group can act as a reactive handle for covalent attachment or can be used to form dynamic covalent bonds.
Polymeric Systems:
Anthracene-functionalized polymers have been extensively studied for their applications in areas such as self-healing materials, shape-memory polymers, and drug delivery systems. The photo-dimerization of anthracene upon exposure to UV light allows for the reversible crosslinking of polymer chains researchgate.net. While direct integration of this compound is not widely reported, the principles of functionalizing polymers with anthracene derivatives are well-established. For example, anthracene moieties can be incorporated as pendant groups on polymer backbones like polyesters, polyurethanes, and polysiloxanes researchgate.net.
An anthracene-functionalized thermosensitive block copolymer has been synthesized that forms micelles in an aqueous solution upon heating. These micelles could be subsequently crosslinked by UV illumination, demonstrating the potential for creating stable drug delivery vehicles rsc.org. The reactive nature of the hydrazine group in this compound could be exploited for similar applications, for instance, by reacting it with aldehyde or ketone groups on a polymer backbone to form hydrazone linkages.
Nanomaterial Systems:
The functionalization of nanomaterials with organic molecules can enhance their properties and introduce new functionalities. This compound and its derivatives can be attached to the surface of nanomaterials such as silica (B1680970) nanoparticles, gold nanoparticles, or carbon nanotubes.
For example, 9,10-anthracenedipropionic acid has been covalently bound to mesoporous silica nanoparticles to create a nanoprobe for singlet oxygen detection in biological media nih.gov. The nanoparticle serves to protect the fluorescent probe from interactions with proteins. Similarly, hydrazone derivatives of anthracene could be anchored to nanomaterials to create sensors with enhanced stability and biocompatibility.
Furthermore, hydrazine itself is used in conjunction with nanomaterials for various applications. For instance, gold nanoparticles decorated on vanadium oxide and ruthenium oxide nanomaterials have been used to develop an enhanced electrochemical sensor for hydrazine researchgate.net. This indicates the strong interaction between hydrazine moieties and certain nanomaterial surfaces, a principle that could be applied to anchor this compound derivatives.
| System | Functionalization Strategy | Potential Application |
| Poly(2-oxazolines) | End-capping with 9-anthracenecarboxylic acid | Dispersant for carbon black |
| Thermosensitive block copolymers | Incorporation of anthracene moieties | UV-crosslinkable drug delivery micelles |
| Mesoporous silica nanoparticles | Covalent attachment of anthracene derivatives | Intracellular singlet oxygen detection |
Reaction Mechanisms and Chemical Transformations Involving Anthracen 1 Yl Hydrazine
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NH-NH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. In aryl hydrazines like anthracen-1-yl-hydrazine, the nitrogen atom directly attached to the aromatic ring (Nα) is less basic and less nucleophilic than the terminal nitrogen atom (Nβ) due to the delocalization of its lone pair into the anthracene (B1667546) π-system. The terminal -NH₂ group, therefore, is the primary site of nucleophilic attack.
The most characteristic reaction of the hydrazine moiety is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.orgalfa-chemistry.com This reaction is typically acid-catalyzed and begins with the nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon. Subsequent dehydration yields the corresponding anthracen-1-yl-hydrazone. These hydrazones are often stable, isolable intermediates but are also crucial precursors for subsequent cyclization reactions. wikipedia.orgscirp.org The formation of these hydrazones is a key initial step in widely used synthetic transformations like the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.comtcichemicals.com
The reactivity of the hydrazine can be influenced by the large, sterically demanding anthracene ring. This steric hindrance can affect the rate of reaction and the accessibility of the nitrogen atoms to bulky electrophiles. Furthermore, the extended π-system of the anthracene core influences the electronic properties of the hydrazine group, modulating its nucleophilicity. nih.govbeilstein-journals.org
Detailed Studies of Condensation and Cyclization Pathways
This compound serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles through condensation and cyclization reactions. Key pathways include the formation of pyrazoles, indoles, and triazoles.
Pyrazole (B372694) Synthesis
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a common transformation for hydrazine derivatives. The Knorr pyrazole synthesis and related methods involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govjetir.org In this reaction, this compound acts as the bidentate nucleophile that reacts with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. jetir.org The reaction typically proceeds under acidic or basic conditions, leading to the formation of a stable, substituted pyrazole ring fused with the anthracene system. The reaction with an unsymmetrical dicarbonyl compound can potentially lead to two regioisomers, with the outcome often dictated by the relative reactivity of the two carbonyl groups and the reaction conditions. orientjchem.org
| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Derivative | Reaction Type |
|---|---|---|
| Acetylacetone (2,4-Pentanedione) | 1-(Anthracen-1-yl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis jetir.org |
| Dibenzoylmethane | 1-(Anthracen-1-yl)-3,5-diphenyl-1H-pyrazole | Cyclocondensation nih.govorientjchem.org |
| Ethyl Acetoacetate | 1-(Anthracen-1-yl)-3-methyl-1H-pyrazol-5(4H)-one | Cyclocondensation mdpi.com |
Indole Synthesis (Fischer Indole Synthesis)
The Fischer indole synthesis is a powerful and classical method for constructing the indole ring system. tcichemicals.com The reaction involves treating an aryl hydrazine, such as this compound, with an aldehyde or ketone in the presence of an acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃). wikipedia.orgalfa-chemistry.com The accepted mechanism proceeds through several key steps:
Formation of an anthracen-1-yl-hydrazone from the hydrazine and the carbonyl compound. wikipedia.orgalfa-chemistry.com
Tautomerization of the hydrazone to its corresponding enamine ('ene-hydrazine') form. nih.gov
A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen or Cope rearrangement) of the protonated enamine, which forms a new carbon-carbon bond. wikipedia.orgnih.gov
Loss of a molecule of ammonia (B1221849) and subsequent rearomatization to yield the final indole product. alfa-chemistry.comnih.gov
When this compound is used, this reaction leads to the formation of complex, polycyclic aromatic indoles, specifically derivatives of benz[g]indole. The choice of the carbonyl component dictates the substitution pattern at positions 2 and 3 of the newly formed indole ring. tcichemicals.com
| Carbonyl Reactant | Resulting Indole Derivative | Key Features |
|---|---|---|
| Acetone | 2-Methyl-1H-benz[g]indole | Formation of a methyl-substituted indole ring. |
| Cyclohexanone | 1,2,3,4-Tetrahydrodibenz[a,g]carbazole | Creates a fused tetracyclic system attached to the remaining benzene (B151609) ring of the original anthracene. |
| Pyruvic Acid | 1H-Benz[g]indole-2-carboxylic acid | Introduces a carboxylic acid functional group, useful for further modification. alfa-chemistry.com |
Triazole Synthesis
This compound can also be utilized in the synthesis of 1,2,4-triazole (B32235) derivatives. One common method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines. scispace.com Alternatively, acylhydrazides, which can be prepared from this compound, can react with various reagents to form the triazole ring. For instance, reacting an acylhydrazide with carbon disulfide followed by another equivalent of hydrazine can yield a substituted 1,2,4-triazole. mdpi.com Other pathways involve the reaction of the hydrazine with nitriles, amidines, or other nitrogen-containing electrophiles under oxidative conditions to construct the triazole heterocycle. isres.orgorganic-chemistry.org
Role as a Key Intermediate in Complex Organic Synthesis
The heterocyclic products derived from this compound are valuable intermediates in the synthesis of more complex molecular architectures. The anthracene moiety is a well-known fluorophore, and its incorporation into heterocyclic systems can lead to novel materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors. beilstein-journals.org
The indole, pyrazole, and triazole scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, anthracenyl-substituted heterocycles are of interest for the development of new therapeutic agents. For example, pyrazole derivatives have shown promise as antitumor agents, and the Fischer indole synthesis is used to produce antimigraine drugs of the triptan class. wikipedia.orgmdpi.com The combination of the bulky, lipophilic anthracene group with these pharmacologically active heterocycles provides a strategy for creating new chemical entities with unique biological profiles.
Influence of Substituent Effects on Reaction Selectivity and Efficiency
The outcome of reactions involving this compound is significantly influenced by substituent effects, both on the anthracene ring itself and on the reacting partner.
Substituents on the Anthracene Ring: The electronic nature of substituents on the anthracene core can alter the nucleophilicity of the hydrazine moiety. Electron-donating groups (EDGs) would increase the electron density on the ring and, through resonance, on the Nα atom, which can slightly enhance the nucleophilicity of the Nβ atom. Conversely, electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the hydrazine, potentially slowing down condensation and cyclization reactions. Steric effects are also paramount; bulky substituents near the 1-position can hinder the approach of reactants, affecting reaction rates and, in some cases, the regioselectivity of cyclization.
Substituents on the Carbonyl Reactant (in Fischer Indole Synthesis): The structure of the aldehyde or ketone partner is critical. In the Fischer indole synthesis, the rate-determining step is often considered the nih.govnih.gov-sigmatropic rearrangement. nih.gov The stability of the intermediate enamine and the ease of C-C bond formation are influenced by substituents on the carbonyl compound. Asymmetrical ketones can lead to two different enamine isomers, potentially resulting in a mixture of indole products, although one regioisomer often predominates based on thermodynamic stability. nih.gov
Substituents on the 1,3-Dicarbonyl Reactant (in Pyrazole Synthesis): In the formation of pyrazoles from unsymmetrical 1,3-dicarbonyls, the regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the terminal -NH₂ group of the hydrazine. This is governed by both the electronic and steric properties of the substituents on the dicarbonyl compound. nih.gov Generally, the more electrophilic (less sterically hindered) carbonyl carbon reacts first.
The large, rigid, and electron-rich anthracene system itself acts as a significant substituent, imparting unique reactivity and leading to products with specific steric and electronic properties that differ from those derived from simpler aryl hydrazines like phenylhydrazine. nih.gov
Q & A
Q. What are the established synthetic routes for Anthracen-1-YL-hydrazine, and how do reaction conditions influence yield?
this compound can be synthesized via condensation reactions between anthracene derivatives and hydrazine reagents. For example, a 52.7% yield was achieved by reacting anthracene-9-carbaldehyde with (2,4-dinitrophenyl)hydrazine in ethanol under ambient conditions for 24 hours . Microwave irradiation (Method B in ) may enhance reaction efficiency compared to conventional methods (Method A) by reducing reaction time and improving selectivity . Optimization of solvent (e.g., methanol, 1,4-dioxane) and acid catalysis (e.g., H₂SO₄) is critical for maximizing yield and purity.
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- FT-IR spectroscopy (KBr pellets) to confirm hydrazine N–H stretches and anthracene C–H vibrations .
- ¹H NMR (400 MHz in MeOD) to resolve aromatic proton signals and hydrazine NH groups .
- Mass spectrometry (ESI) for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
- Elemental analysis to verify stoichiometry (C, H, N percentages) .
Consistent integration of these methods ensures structural confirmation and purity assessment.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage: Maintain in an inert atmosphere (e.g., argon) at temperatures below -10°C to prevent decomposition .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management: Collect residues with non-sparking tools and dispose via licensed chemical waste facilities .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound derivatives?
SHELXL employs high-resolution X-ray diffraction data to refine crystal structures, particularly for resolving hydrogen atom positions and anisotropic displacement parameters. For example, in , H atoms were placed using riding models during refinement with SHELXL97, though absolute stereochemistry could not be determined due to lacking anomalous scatterers . Advanced applications include twin refinement for twinned crystals and restraints for disordered moieties . Validation tools like PLATON ( ) should complement SHELXL to check for voids, symmetry errors, and hydrogen bonding networks .
Q. What experimental designs are optimal for studying this compound’s reactivity with carbonyl compounds?
- Hydrazone Formation: React this compound with aldehydes/ketones in ethanol or 1,4-dioxane. Monitor via TLC and isolate products via vacuum filtration .
- Kinetic Studies: Use NMR or UV-Vis spectroscopy to track reaction progress under varying temperatures and pH conditions.
- Mechanistic Probes: Isotopic labeling (e.g., ¹³C or deuterated reagents) can elucidate nucleophilic attack pathways .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and regioselectivity .
Q. What strategies mitigate decomposition or side reactions during long-term storage of this compound?
- Stability Testing: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure to identify degradation pathways .
- Inert Conditions: Store in amber vials under argon with molecular sieves to inhibit oxidation and hydrolysis .
- Analytical Monitoring: Regularly assess purity via HPLC (C18 columns, acetonitrile/water mobile phase) and DSC for thermal stability .
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Data Reconciliation: Cross-reference acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., Ames test for mutagenicity) .
- Dose-Response Analysis: Use OECD guidelines (e.g., Test No. 423) to validate NOAEL/LOAEL thresholds .
- Confounding Factors: Control for impurities (e.g., residual solvents) via GC-MS and adjust toxicity interpretations accordingly .
Q. What methodologies are effective for quantifying this compound in complex matrices (e.g., biological samples)?
- Sample Preparation: Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges) to isolate the compound .
- Detection: LC-MS/MS (MRM mode) with deuterated internal standards (e.g., Anthracene-d10) for calibration .
- Validation: Assess recovery rates (≥80%), LOD (≤0.1 ppm), and inter-day precision (RSD <5%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
